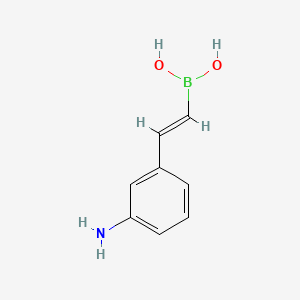

(E)-(3-Aminostyryl)boronic acid

Description

Properties

Molecular Formula |

C8H10BNO2 |

|---|---|

Molecular Weight |

162.98 g/mol |

IUPAC Name |

[(E)-2-(3-aminophenyl)ethenyl]boronic acid |

InChI |

InChI=1S/C8H10BNO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H,10H2/b5-4+ |

InChI Key |

QIPMMLYDYWAGAU-SNAWJCMRSA-N |

Isomeric SMILES |

B(/C=C/C1=CC(=CC=C1)N)(O)O |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Aminostyryl Boronic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. ias.ac.inscitepress.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to the reverse of known chemical reactions. ias.ac.in

For (E)-(3-Aminostyryl)boronic acid, the key structural features are the (E)-configured carbon-carbon double bond, the carbon-boron bond, and the amino group on the aromatic ring. The primary retrosynthetic disconnections can be made at the C-B bond or the C=C bond.

A logical disconnection strategy involves cleaving the carbon-boron bond first. This identifies a key intermediate, an (E)-3-aminostyryl halide, which can then be borylated. A further disconnection of the C=C bond of this intermediate suggests precursors such as a protected 3-aminobenzaldehyde (B158843) and a phosphorus ylide or phosphonate (B1237965) ester, which can be joined via olefination reactions. This approach allows for the controlled, sequential installation of the required functionalities.

Achieving the desired (E)-stereochemistry of the styryl double bond is critical. Several reliable methods are available for stereoselective alkene synthesis.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful methods for forming C=C bonds from carbonyl compounds. The HWE reaction, using a stabilized phosphonate ylide, is particularly effective for the synthesis of (E)-alkenes from aldehydes with high stereoselectivity. For this target molecule, the reaction would involve a protected 3-aminobenzaldehyde and a phosphonate ester, such as diethyl (halomethyl)phosphonate.

Heck Reaction: The palladium-catalyzed Heck reaction can couple an aryl halide with an alkene. For instance, a protected 3-bromoaniline (B18343) could be coupled with ethylene (B1197577) or a vinyl equivalent. However, controlling regioselectivity and stereoselectivity can be challenging.

Hydroboration-Suzuki Coupling: This involves the hydroboration of a terminal alkyne (e.g., protected 3-ethynylaniline) to generate a vinylborane, which then undergoes a Suzuki-Miyaura cross-coupling reaction. This sequence typically yields the (E)-isomer.

The introduction of the boronic acid group is a pivotal step. While several methods exist, palladium-catalyzed borylation is the most prevalent and versatile for substrates with sensitive functional groups.

Miyaura Borylation Reaction: This is a highly efficient palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide (or triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgacs.org The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, making it ideal for complex molecules. nih.govacs.org The initial product is a boronate ester, which is stable, easily purified, and can be hydrolyzed to the corresponding boronic acid. organic-chemistry.org

Lithiation-Borylation: This classic method involves the reaction of an organolithium species, generated from a halide-lithium exchange, with a trialkyl borate (B1201080) (e.g., trimethyl borate) followed by acidic hydrolysis. While effective, the strongly basic and nucleophilic nature of the organolithium reagent limits its compatibility with functional groups like esters or even some protecting groups.

The primary amino group is both basic and nucleophilic, which can lead to undesirable side reactions or catalyst deactivation during synthesis. organic-chemistry.org Therefore, its temporary protection is essential. nih.gov An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable without affecting other parts of the molecule. researchgate.net This concept of selective removal is known as an orthogonal strategy. organic-chemistry.org

Several protecting groups are suitable for the amino functionality in this context:

Carbamates: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. The Boc group is stable to many catalytic reactions but is easily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The Cbz group is stable to acid but can be removed by catalytic hydrogenation.

Amides: The acetyl (Ac) group is a simple and robust protecting group. It can be introduced using acetic anhydride (B1165640) or acetyl chloride and is typically removed by acidic or basic hydrolysis.

The choice of protecting group must be compatible with the planned synthetic route, particularly the conditions for C=C bond formation and palladium-catalyzed borylation.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA, HCl) |

| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Acid or Base Hydrolysis |

| Benzyloxycarbonyl | Cbz | Benzyl Chloroformate | Catalytic Hydrogenation |

Established Synthetic Routes to this compound

Established synthetic routes leverage the strategic principles outlined above, with palladium-catalyzed cross-coupling reactions playing a central role in forming the key carbon-boron bond.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis due to their efficiency and functional group tolerance. taylorfrancis.com For the synthesis of aryl and vinyl boronates, the Miyaura borylation reaction is the method of choice. organic-chemistry.org

The term "Suzuki-Miyaura Boronylation" is often used to refer to the Miyaura borylation, which specifically forms a C-B bond. organic-chemistry.org This reaction is mechanistically related to the more widely known Suzuki-Miyaura coupling, which forms C-C bonds. mychemblog.com The Miyaura borylation is a powerful method for synthesizing boronate esters, which are versatile precursors to boronic acids. acs.orgorganic-chemistry.org

A representative synthesis of this compound via this methodology would proceed as follows:

Protection: The starting material, 3-aminobenzaldehyde, is protected. For example, acetylation with acetic anhydride yields 3-acetamidobenzaldehyde.

Olefination: The protected aldehyde undergoes a Horner-Wadsworth-Emmons reaction with a halomethylphosphonate ester to stereoselectively form the (E)-vinyl halide, (E)-N-(3-(2-bromovinyl)phenyl)acetamide.

Miyaura Borylation: The vinyl bromide is subjected to Miyaura borylation conditions. This involves reacting it with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.org

Deprotection and Hydrolysis: The resulting boronate ester is then treated with aqueous acid to simultaneously hydrolyze the protecting acetyl group and the pinacol (B44631) ester, yielding the final product, this compound.

The conditions for the Miyaura borylation step are crucial for achieving a high yield and can be optimized by screening various catalysts, ligands, and bases.

| Catalyst | Ligand | Base | Solvent | Typical Temp. (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 |

| PdCl₂(dppf) | (dppf) | KOAc | DMSO | 80 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 |

This systematic approach, combining stereoselective olefination, robust protecting group strategies, and efficient palladium-catalyzed borylation, provides a reliable and adaptable pathway for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Boron Bond Formation

Optimization of Catalyst Systems, Ligands, and Reaction Parameters

The construction of the styrenyl framework is commonly achieved via Heck or Suzuki-Miyaura cross-coupling reactions. The efficiency and selectivity of these transformations are highly dependent on the careful optimization of the catalytic system and reaction conditions.

In the Heck reaction , which couples an aryl halide with an alkene, the choice of palladium source, ligand, base, and temperature is critical for maximizing the yield of the desired (E)-isomer. iitk.ac.inwikipedia.org For the synthesis of this compound precursors, a typical starting material would be 3-bromoaniline or 3-iodoaniline coupled with a vinylboronate ester. The catalyst is often a Pd(II) salt like Palladium(II) acetate (B1210297) (Pd(OAc)2), which is reduced in situ to the active Pd(0) species. wikipedia.org Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), are commonly employed to stabilize the catalytic species. The base, typically a tertiary amine like triethylamine (B128534) (TEA) or a carbonate, is essential for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. uwindsor.ca

The Suzuki-Miyaura coupling offers another robust route, involving the reaction of an aryl halide with a vinylboronic acid or ester. richmond.eduunimib.it This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. richmond.edu The stereochemistry of the double bond in the vinylboron reagent is typically retained during the coupling process. richmond.edu Therefore, using a stereochemically pure (E)-vinylboronic acid derivative is paramount. Optimization involves screening various palladium catalysts (e.g., Pd(OAc)2, Tetrakis(triphenylphosphine)palladium(0)), phosphine ligands, and inorganic bases (e.g., K2CO3, Na2CO3).

Below is a table summarizing typical parameters optimized for these cross-coupling reactions based on studies of similar substrates. beilstein-journals.orgbeilstein-journals.org

| Parameter | Heck Reaction Conditions | Suzuki Coupling Conditions | General Impact on Reaction |

|---|---|---|---|

| Palladium Source | Pd(OAc)2, PdCl2 | Pd(PPh3)4, PdCl2(dppf) | The choice of precursor affects catalyst activation and stability. |

| Ligand | PPh3, P(o-tol)3 | PPh3, SPhos, P(tBu)3 | Influences catalyst activity, stability, and selectivity. Bulky, electron-rich ligands often improve catalytic turnover. |

| Base | TEA, K2CO3 | K2CO3, Cs2CO3, K3PO4 | Essential for the catalytic cycle; its strength and solubility can significantly affect reaction rates and yields. |

| Solvent | DMF, Acetonitrile | Toluene, Dioxane, Water mixtures | Affects solubility of reagents and catalyst stability. Aqueous conditions are often favored for Suzuki couplings. |

| Temperature | 80-120 °C | 60-100 °C | Higher temperatures can increase reaction rates but may also lead to side reactions like catalyst decomposition or dehalogenation. beilstein-journals.org |

Directed Ortho-Metalation and Boron Electrophile Quenching Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edubaranlab.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org While highly effective, this method is less direct for synthesizing a meta-substituted product like this compound, as the amino group (or a protected derivative) would direct metalation to the C2 and C6 positions.

However, a multi-step sequence involving DoM could be envisioned. For instance, starting with a substrate where a different DMG is positioned to direct lithiation to the desired C3 position, followed by borylation and subsequent manipulation of functional groups.

The crucial step following metalation is the quench with a boron electrophile. Trialkyl borates, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(O-iPr)3), are common reagents for this purpose. mdpi.com The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. vt.edu

General Steps for Borylation via Metalation:

Metalation: An aryl starting material is treated with a strong base, typically an organolithium reagent like n-BuLi or sec-BuLi, often in the presence of an additive like TMEDA, at low temperatures (e.g., -78 °C). baranlab.org

Electrophilic Quench: The resulting aryllithium species is reacted with a trialkyl borate.

Hydrolysis: The reaction mixture is quenched with aqueous acid to hydrolyze the boronate ester to the boronic acid.

Hydroboration of Alkyne Precursors Followed by Derivatization

The hydroboration of a suitable alkyne precursor, such as 3-ethynylaniline (B136080), provides a direct route to the vinylboronate intermediate. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. The stereochemical outcome of this addition is a critical consideration.

Conventional hydroboration using reagents like 9-BBN or catecholborane typically proceeds via a syn-addition mechanism, which would lead to the undesired (Z)-vinylboronate. organic-chemistry.org To achieve the desired (E)-stereochemistry, catalytic methods that promote trans-hydroboration are necessary. Ruthenium and rhodium pincer complexes have been shown to catalyze the trans-hydroboration of terminal alkynes with pinacolborane (HBpin), yielding (E)-vinylboronates with high selectivity. organic-chemistry.org

The reaction mechanism is believed to involve the rearrangement of a coordinated alkyne to a vinylidene intermediate, which ultimately leads to the apparent trans-addition product. organic-chemistry.org Once the (E)-vinylboronate ester is formed, it can be readily converted to this compound by standard hydrolytic workup.

Alternative Boronating Reagent-Mediated Syntheses

Beyond the classical methods, several other borylation strategies can be employed. The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2). sigmaaldrich.comorganic-chemistry.org This method is advantageous as it allows for the installation of the boronate ester group onto a pre-formed (E)-3-aminostyryl halide scaffold. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base such as potassium acetate (KOAc).

Another emerging technique is decarboxylative borylation . This method uses inexpensive nickel catalysts to replace a carboxylic acid group with a boronic acid group. drugdiscoverytrends.com A hypothetical application could involve the synthesis of (E)-3-aminocinnamic acid, which would then undergo decarboxylative borylation to yield the target molecule. This approach is attractive due to the wide availability of carboxylic acids. drugdiscoverytrends.com

Stereochemical Control in the Formation of the (E)-Double Bond

Achieving high stereoisomeric purity is essential, as the geometric configuration of the double bond can significantly influence the compound's properties and subsequent reactivity.

Mechanistic Considerations for Achieving (E)-Stereoselectivity

The stereochemical outcome of the synthesis is dictated by the mechanism of the key bond-forming reaction.

Heck Reaction: The generally accepted mechanism involves the syn-addition of the aryl-palladium complex across the double bond, followed by a syn-β-hydride elimination. wikipedia.orguwindsor.ca When a terminal alkene is used, rotation around the newly formed single bond occurs to place the palladium and a β-hydrogen in a syn-coplanar arrangement for elimination. This process preferentially leads to the formation of the more thermodynamically stable (E)-alkene. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is known to proceed with retention of configuration at the sp2 centers. richmond.edunih.gov Therefore, if a pure (E)-vinylboronic ester is used as the coupling partner, the product will also have the (E)-configuration. The stereochemical integrity of the reaction relies on the stereospecificity of the transmetalation and reductive elimination steps in the catalytic cycle.

Alkyne Hydroboration: As previously mentioned, standard hydroboration yields the (Z)-isomer. Achieving the (E)-isomer requires specific catalytic systems that override the inherent syn-addition pathway, often through mechanisms involving vinylidene intermediates that facilitate a formal trans-addition. organic-chemistry.org

Methods for Enhancing Stereoisomeric Purity

Even with highly stereoselective reactions, minor amounts of the (Z)-isomer may be formed. Therefore, robust purification methods are necessary to isolate the pure (E)-isomer.

Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for separating geometric isomers. researchgate.net The difference in polarity and shape between the (E) and (Z) isomers can often allow for their separation. The choice of eluent system is critical and must be optimized.

Recrystallization: If the product is a stable, crystalline solid, recrystallization can be a highly effective method for purification. researchgate.netgoogle.com This technique can significantly enhance the isomeric purity by selectively crystallizing the major (E)-isomer from a suitable solvent system, leaving the (Z)-isomer in the mother liquor.

Derivatization: In cases where direct separation is difficult, the mixture of isomers can be derivatized to facilitate purification. For instance, the boronic acid can be converted to its pinacol or diethanolamine ester. reddit.com These derivatives are often less polar and more amenable to chromatographic separation. After purification, the protecting group can be removed to regenerate the pure (E)-boronic acid.

Analytical Confirmation: The stereochemical purity of the final product must be confirmed. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis. The coupling constant (J-value) between the vinylic protons is characteristic of the geometry; for (E)-alkenes, this value is typically in the range of 12-18 Hz, while for (Z)-alkenes, it is smaller (6-12 Hz). Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously confirm the spatial relationship of the protons across the double bond. richmond.edu

Scalability and Process Intensification of this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process intensification to ensure economic viability, safety, and sustainability.

Scalability Challenges and Solutions:

Key challenges in scaling up the synthesis, which likely involves reactions like the Suzuki-Miyaura or Heck coupling, include managing reaction exotherms, ensuring efficient mass and heat transfer, and handling potentially hazardous reagents and catalysts. The use of robust and well-defined catalyst systems with high turnover numbers (TONs) and turnover frequencies (TOFs) is crucial for cost-effective industrial applications organic-chemistry.org. For instance, employing highly active palladium catalysts can significantly reduce the required catalyst loading, thereby minimizing costs and simplifying purification.

To address these challenges, process intensification strategies are being explored. One promising approach is the use of continuous flow reactors . This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher throughput and automation organic-chemistry.orgunito.it. A continuous flow setup for the synthesis of boronic acids has been demonstrated to achieve a remarkable throughput of 60 g/h with a total reaction time of only 1 second, highlighting the potential for significant process intensification organic-chemistry.org. Such systems can be designed for multigram-scale synthesis, making them suitable for both medicinal chemistry applications and early development studies organic-chemistry.org.

Process Intensification Techniques:

| Technique | Description | Potential Benefits for this compound Synthesis |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a tank. | Enhanced safety, improved heat and mass transfer, higher throughput, potential for automation and integration of in-line analysis. organic-chemistry.orgunito.it |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Can dramatically reduce reaction times and potentially increase yields by minimizing the formation of side products. |

| High-Throughput Experimentation (HTE) | Automated systems to perform a large number of experiments in parallel. | Rapid optimization of reaction parameters such as catalyst, ligand, solvent, base, and temperature to maximize yield and minimize costs. |

| Process Analytical Technology (PAT) | In-line monitoring and control of critical process parameters. | Ensures consistent product quality and process efficiency, and allows for real-time adjustments. |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes for this compound. This involves a holistic approach to minimizing the environmental impact of the entire manufacturing process.

Solvent usage is a major contributor to the environmental footprint of chemical processes. Therefore, careful solvent selection and minimization are critical. Green solvent selection guides, developed by pharmaceutical companies and academic consortia, provide a framework for choosing solvents based on their safety, health, and environmental impact. Solvents are often categorized from "recommended" to "banned" based on these criteria.

For palladium-catalyzed cross-coupling reactions, which are likely employed in the synthesis of this compound, a shift away from hazardous solvents like DMF, NMP, and 1,4-dioxane is encouraged. Greener alternatives such as 2-MeTHF and CPME are increasingly being used nih.gov. Aqueous solvent systems are also highly desirable.

Solvent Selection Guide for Suzuki-Miyaura Coupling (A Plausible Route):

| Solvent Class | Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol (B145695), Isopropyl Acetate (iPrOAc), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Low toxicity, biodegradable, derived from renewable resources (in some cases). |

| Usable | Toluene, Heptane, Acetonitrile | Moderate environmental and/or safety concerns. Efforts should be made to minimize their use and recycle them. |

| Undesirable/Banned | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane | High toxicity, environmental persistence, and/or safety hazards. |

Solvent minimization can be achieved through various strategies, including running reactions at higher concentrations, using solvent-free reaction conditions where feasible, and implementing efficient solvent recycling programs.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste.

For the synthesis of this compound, the choice of synthetic route significantly impacts the atom economy.

Heck Reaction: In a Heck reaction, if ethylene is used as the vinyl source, it can be a highly atom-economical process as only a hydrogen atom is lost from the ethylene group, generating minimal waste nih.gov.

Suzuki-Miyaura Coupling: The atom economy of a Suzuki-Miyaura coupling depends on the nature of the boronic acid precursor and the coupling partner. The use of boronic acids directly, rather than their esters, can improve atom economy by avoiding the generation of diol byproducts uc.pt.

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the greenness of a process by considering the mass of all materials used, including solvents, reagents, and processing aids, relative to the mass of the product. Minimizing the use of excess reagents, auxiliary substances, and simplifying workup procedures can significantly improve the RME.

Waste Reduction Strategies:

Catalyst Selection: Utilizing highly efficient catalysts at low loadings minimizes catalyst waste.

Reaction Optimization: Optimizing reaction conditions to maximize yield and selectivity reduces the formation of byproducts.

Workup Procedures: Designing efficient workup and purification protocols that minimize solvent consumption and waste generation. For example, avoiding chromatography where possible in favor of crystallization or extraction.

Byproduct Valorization: Exploring potential applications for any significant byproducts to create value from waste streams.

Palladium catalysts, commonly used in the synthesis of styrylboronic acids, are expensive and have a high environmental impact associated with their extraction and purification nih.gov. Therefore, efficient recovery and recycling of the catalyst are crucial for both economic and environmental reasons.

While homogeneous catalysts are often preferred for their high activity and selectivity, their separation from the product can be challenging. Several strategies have been developed to address this issue:

Heterogeneous Catalysis: Using palladium supported on materials like activated carbon (Pd/C), silica, or polymers allows for easy separation of the catalyst by filtration and subsequent reuse mdpi.commdpi.com. Biomass-derived supports for palladium catalysts are also being explored as a sustainable option mdpi.com.

Catalyst Scavenging: Employing scavenger resins that selectively bind to the palladium catalyst, allowing for its removal from the product stream.

Membrane Filtration: Techniques like organic solvent nanofiltration (OSN) can be used to separate the homogeneous catalyst from the product, enabling its reuse.

Biphasic Catalysis: Performing the reaction in a two-phase system where the catalyst resides in one phase and the product in another, facilitating easy separation.

The choice of catalyst recovery method depends on various factors, including the specific reaction conditions, the nature of the catalyst, and the scale of the operation. For industrial-scale production, robust and cost-effective recycling processes are essential.

Chemical Reactivity and Mechanistic Studies of E 3 Aminostyryl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is an electron-deficient functional group that serves as a versatile handle in numerous chemical transformations. Its reactivity is characterized by its Lewis acidic nature and its ability to undergo transmetalation in metal-catalyzed reactions.

Transesterification and Anhydride (B1165640) Formation Reactions

Boronic acids readily undergo reversible esterification with diols and other alcohols to form boronic esters (or boronates). This reaction is commonly used to protect the boronic acid group or to modify its solubility and reactivity. For instance, reaction with diols like pinacol (B44631), neopentyl glycol, or catechol yields stable cyclic boronate esters. nih.govyoutube.com The formation of these esters is typically driven by the removal of water.

Under dehydrating conditions, boronic acids can also form cyclic trimers known as boroxines, which are the anhydrides of boronic acids. nih.gov The equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is influenced by the solvent and the concentration of the acid. nih.govresearchgate.net In many reactions, the boroxine may be the actual reactive species rather than the free boronic acid. nih.gov

Lewis Acidity and Complexation with Nucleophiles and Lewis Bases

The boron atom in a boronic acid has a vacant p-orbital, making it a Lewis acid. nih.govlibretexts.org In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form, which results from the addition of a hydroxide (B78521) ion. nih.govnih.gov The position of this equilibrium, and thus the compound's effective Lewis acidity, is dependent on the pH of the solution. nih.gov

This Lewis acidity allows boronic acids to form complexes with various nucleophiles and Lewis bases. libretexts.org For example, they can interact with fluoride (B91410) ions to form trifluoroborate salts. The amino group present in (E)-(3-aminostyryl)boronic acid can act as an intramolecular Lewis base, potentially forming a dative bond with the boron atom, which would influence the boron's hybridization and reactivity. nih.gov This interaction can enhance the affinity for diols at neutral pH. nih.gov Furthermore, external Lewis bases, such as amines, can coordinate to the boron center, which is a key activation step in certain photoredox reactions involving boronic acids. nih.govresearchgate.net

Role as a Nucleophilic Boron Source in Cross-Coupling Reactions

A cornerstone of boronic acid reactivity is its participation in metal-catalyzed cross-coupling reactions, where it serves as the organometallic nucleophile.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org this compound, as an vinyl-substituted arylboronic acid, is an excellent substrate for this reaction, enabling the synthesis of a wide array of substituted stilbene (B7821643) derivatives.

The catalytic cycle generally involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. nih.govlibretexts.org The base is crucial for forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer. youtube.com

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The scope with respect to the coupling partner is broad, including aryl, heteroaryl, and vinyl halides or triflates. The reaction generally tolerates a wide variety of functional groups. youtube.com However, limitations can arise. A common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, which can be problematic for certain electron-rich or sterically hindered boronic acids. nih.gov The presence of the amino group in this compound makes the ring electron-rich, which could increase its susceptibility to protodeboronation under certain conditions.

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with this compound

| Coupling Partner (Ar-X) | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Substituted Triarylethylene |

| 4-Bromopyridine | PdCl₂(dppf) | K₃PO₄ | Stilbene with Heterocyclic Ring |

| Vinyl Bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | Butadiene Derivative |

| Aryl Triflate | Pd₂(dba)₃ / XPhos | CsF | Functionalized Stilbene |

Besides the Suzuki-Miyaura reaction, boronic acids are competent coupling partners in other metal-catalyzed transformations.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds. wikipedia.orgorganic-chemistry.org In this reaction, an arylboronic acid couples with an amine, alcohol, or other N-H or O-H containing compound. organic-chemistry.org The reaction is often performed in the presence of a copper(II) source like Cu(OAc)₂ and can proceed at room temperature in the presence of air. wikipedia.orgst-andrews.ac.uk For this compound, the boronic acid moiety can react with external amines or alcohols to form new C-N or C-O bonds at the styrenic carbon attached to boron. The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.orgst-andrews.ac.uk

Petasis Reaction (Borono-Mannich Reaction): This is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a vinyl- or arylboronic acid to produce α-amino acids or other related structures. illinois.edunih.gov As a vinylboronic acid derivative, this compound could potentially participate in this type of transformation.

Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the aromatic ring is a nucleophilic and basic site. Its reactivity is typical of anilines, although it can be influenced by the electron-withdrawing nature of the styrylboronic acid substituent.

Key reactions involving the amino group include:

Acylation/Amide Formation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.org This is a common method for protecting the amino group or for synthesizing more complex amide derivatives. For example, reaction with acetic anhydride would yield (E)-(3-acetamidostyryl)boronic acid. This transformation can be crucial for modulating the electronic properties and biological activity of the molecule.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. whiterose.ac.uk Reductive amination is a common method for achieving controlled mono-alkylation.

Chan-Lam Coupling: As a nucleophile, the amino group of this compound can itself participate in a Chan-Lam coupling reaction with another boronic acid. This would lead to the formation of a diarylamine, effectively dimerizing or further functionalizing the molecule through a new C-N bond. whiterose.ac.ukchemrxiv.org

Diazotization: Like other anilines, the amino group can be converted to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly versatile intermediates that can be subsequently converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. However, the acidic conditions required for diazotization may lead to protodeboronation of the boronic acid moiety, requiring careful optimization of reaction conditions.

Table 2: Summary of Key Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) | Common protection strategy. libretexts.org |

| N-Arylation (Chan-Lam) | Arylboronic Acid, Cu(II) Catalyst | Secondary Arylamine (-NHAr) | Forms a C-N bond. wikipedia.orgorganic-chemistry.org |

| Diazotization | NaNO₂, HCl (aq.) | Diazonium Salt (-N₂⁺Cl⁻) | Versatile intermediate; risk of protodeboronation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled alkylation method. |

Nucleophilic Acyl Substitution Reactions (e.g., Amidation, Sulfonamidation)

The primary amino group of this compound readily undergoes nucleophilic acyl substitution with a variety of acylating agents to form stable amide and sulfonamide linkages. These reactions are fundamental in modifying the compound for applications in materials science and medicinal chemistry.

Amidation: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding N-styrylacetamides. Boronic acids themselves can act as catalysts in direct amidation reactions between carboxylic acids and amines. nih.gov This transformation is crucial for incorporating the aminostyrylboronic acid moiety into larger molecular frameworks, including peptides. harvard.edu

Sulfonamidation: Similarly, the amine can react with sulfonyl chlorides to produce sulfonamides. This reaction is often employed in the synthesis of compounds with potential biological activity. A notable development is the Chan-Lam coupling of sulfonyl azides with boronic acids to form N-arylsulfonamides. encyclopedia.pub

| Reaction | Reagent/Catalyst | Product Type | Notes |

| Amidation | Carboxylic Acid, Acid Chloride, or Anhydride | N-acyl aminostyrylboronic acid | The amine acts as a nucleophile. Boronic acids can also catalyze direct amidation. |

| Sulfonamidation | Sulfonyl Chloride | N-sulfonyl aminostyrylboronic acid | Forms a stable sulfonamide linkage. |

| Chan-Lam Sulfonamidation | Alkyl/Aryl Sulfonyl Azide, CuCl | N-arylsulfonamide | Proceeds via a proposed copper nitrene intermediate. encyclopedia.pub |

Alkylation and Arylation Reactions of the Amine

The nitrogen atom of the amino group can be functionalized through alkylation and arylation reactions, further expanding the synthetic utility of this compound.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. wikipedia.org More controlled methods, such as reductive amination or specialized alkylating agents, are often preferred. For instance, secondary amines in peptides have been successfully alkylated with o-(bromomethyl)phenylboronic acid. harvard.edu

Arylation: The Chan-Lam coupling reaction provides an efficient method for the N-arylation of amines using boronic acids, catalyzed by copper complexes. nih.govnih.govorganic-chemistry.org This reaction is notable for its mild conditions, often proceeding at room temperature and open to the air. nih.govorganic-chemistry.org It allows for the formation of a C-N bond between the amine of one molecule and an aryl group from another boronic acid, offering a pathway to complex diarylamine structures. organic-chemistry.org However, potential side reactions include oxidation of the amine and protodeboronation of the boronic acid. nih.gov

| Reaction | Reagents/Catalyst | Key Features | Potential Side Products |

| N-Alkylation | Alkyl Halide | Can lead to polyalkylation; steric hindrance can affect reaction rate. wikipedia.org | Secondary amine, tertiary amine, quaternary ammonium salt. |

| N-Arylation (Chan-Lam Coupling) | Aryl Boronic Acid, Copper(II) Acetate (B1210297), Base (e.g., Pyridine) | Mild conditions (room temp, air); tolerant of various functional groups. encyclopedia.pubnih.govorganic-chemistry.org | Homocoupling of boronic acid, protodeboronation, oxidation products. nih.gov |

Condensation Reactions and Schiff Base Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Studies on the closely related 3-aminophenylboronic acid show that it readily forms Schiff bases. wikipedia.org For instance, it can undergo a three-component condensation with salicylaldehyde (B1680747) derivatives and alcohols. wikipedia.org Research on formyl phenylboronic acids (FPBAs) has demonstrated that the formation of imines (Schiff bases) is a well-established reaction pathway. researchgate.netresearchgate.net The resulting imine (C=N) bond can be further reduced to a stable secondary amine if desired. This reactivity is fundamental for creating complex molecular architectures and for dynamic covalent chemistry.

| Reactant | Product | Reaction Type | Key Characteristics |

| Aldehyde or Ketone | Imine (Schiff Base) | Condensation | Reversible reaction; dehydration drives product formation. wikipedia.org |

| Salicylaldehyde derivatives | Calix-shaped boron complexes | Three-component condensation | Forms complex macrocyclic structures. wikipedia.org |

Radical Polymerization Initiation (where applicable for chemical polymerization)

The styryl group of this compound makes it a potential monomer for polymerization reactions. Specifically, styrenic monomers are known to undergo radical polymerization.

Research on the closely related α-styrylboronic acid pinacol ester (StBpin) has shown that it can undergo alternating radical copolymerization with electron-deficient olefins like n-butyl acrylate (B77674) and N,N-dimethylacrylamide. masterorganicchemistry.com This suggests that this compound could also act as a monomer in similar polymerization processes. The boronic acid functionality can impart unique properties to the resulting polymer, such as saccharide responsiveness. youtube.comyoutube.com Polymerization can be carried out on either the unprotected boronic acid monomer or a protected boronate ester derivative. youtube.comyoutube.com

| Polymerization Type | Comonomer Example | Resulting Polymer | Potential Properties |

| Alternating Radical Copolymerization | n-butyl acrylate, N,N-dimethylacrylamide | Alternating copolymer | Saccharide responsive, potential for sensor applications. masterorganicchemistry.comyoutube.com |

Reactivity of the Styryl Double Bond

The carbon-carbon double bond in the styryl moiety is a key site of reactivity, susceptible to both addition and oxidation reactions.

Hydrogenation and Reduction Reactions

The styryl double bond can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts the this compound to (3-aminoethyl)phenylboronic acid, saturating the vinyl group.

Standard hydrogenation conditions, such as using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, are typically effective for this type of reduction. Asymmetric hydrogenation of related α-dehydroamino boronate esters has been achieved with high enantioselectivity using rhodium-based catalysts, providing a route to chiral α-amidoboronic esters. nih.gov Furthermore, robust iron-based catalysts have been developed for the selective hydrogenation of N-heteroarenes, demonstrating that catalytic systems can be tailored to reduce specific double bonds in complex molecules.

| Reaction | Reagents/Catalyst | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | (3-Aminoethyl)phenylboronic acid | Standard, effective method for reducing C=C bonds. |

| Asymmetric Hydrogenation | H₂, Rh-catalyst (e.g., Rh(COD)₂BF₄ with chiral ligand) | Chiral alkyl-substituted α-amidoboronic esters (from related substrates) | Produces enantiomerically enriched products. nih.gov |

| Selective Hydrogenation | Fe-based heterogeneous catalyst | Reduced heterocycles (in related systems) | Demonstrates potential for selective reduction in complex molecules. |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich styryl double bond is a prime target for oxidation reactions, leading to the formation of epoxides or diols. However, the boronic acid group itself is also susceptible to oxidation, which can be a competing reaction pathway. nih.gov

Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted syn-addition. The resulting epoxide is a versatile intermediate for further synthetic transformations.

Dihydroxylation: Vicinal diols (1,2-diols) can be formed from the styryl double bond via dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) with a chiral quinine (B1679958) ligand, is a powerful method for producing chiral diols with high enantioselectivity. nih.govwikipedia.org This reaction is highly site-selective, typically reacting with the most electron-rich double bond. nih.gov Simpler reagents like potassium permanganate (B83412) (KMnO₄) can also be used for dihydroxylation, though typically with less control over stereochemistry. It is important to note that the C-B bond can be oxidized to a hydroxyl group under various conditions, which may compete with the desired double bond oxidation.

| Reaction | Reagent/Catalyst | Product | Key Features |

| Epoxidation | m-CPBA or other peroxy acids | (E)-(3-(oxiran-2-yl)phenyl)boronic acid | Concerted syn-addition; forms a reactive epoxide ring. |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn-dihydroxylation. |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), K₃Fe(CN)₆, Chiral Ligand (e.g., (DHQD)₂PHAL) | Chiral Vicinal Diol | Highly enantioselective; face selectivity depends on the chiral ligand used. nih.govwikipedia.org |

Electrophilic and Nucleophilic Additions to the Olefinic Moiety

The double bond in this compound is susceptible to both electrophilic and nucleophilic attack, influenced by the electronic properties of the amino and boronic acid substituents.

Electrophilic Additions: The general mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate. scribd.com In the case of this compound, the addition of an electrophile (E+) to the double bond would lead to a carbocation. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. The electron-donating amino group at the meta position has a less direct stabilizing effect on a benzylic carbocation compared to an ortho or para substituent. However, the boronic acid group is electron-withdrawing and would destabilize an adjacent carbocation. Therefore, the addition of an electrophile is expected to occur at the carbon atom further from the phenyl ring, leading to a benzylic carbocation that can be stabilized by the aromatic system.

Nucleophilic Additions: While simple alkenes are generally not reactive towards nucleophiles, the presence of the electron-withdrawing boronic acid group can activate the double bond for nucleophilic attack. This is particularly true for conjugate addition reactions. Organometallic reagents and other soft nucleophiles can add to the β-carbon of the styryl system. The amino group, being nucleophilic itself, could potentially interfere with or participate in these reactions, depending on the reaction conditions. The rhodium-catalyzed addition of arylboronic acids to pyridinium (B92312) salts demonstrates the utility of boron-based nucleophiles in addition reactions. nih.gov

Chemoselectivity and Regioselectivity in Multi-Functionalized Reaction Systems

The presence of multiple reactive sites in this compound—the amino group, the boronic acid, and the double bond—makes chemoselectivity and regioselectivity key considerations in its reactions.

Chemoselectivity: In reactions involving multiple electrophiles or nucleophiles, selective reaction at one functional group over others is crucial. For example, in the presence of a strong electrophile, reaction could occur at the amino group, the double bond, or the boronic acid. The outcome would depend on the nature of the electrophile and the reaction conditions. Similarly, a nucleophile could react with the boronic acid or at the double bond via conjugate addition. The development of chemoselective transformations is a significant area of research. For instance, a chemoselective primary amination of arylboronic acids has been developed that proceeds without affecting other reactive functional groups. nih.gov

Regioselectivity: In addition reactions to the double bond, the regioselectivity is governed by electronic and steric factors. As discussed for electrophilic additions, the formation of the more stable carbocation will direct the regiochemical outcome. scribd.com In cycloaddition reactions, the regioselectivity is determined by the electronic matching of the diene and dienophile. For Diels-Alder reactions involving substituted dienes and dienophiles, the "ortho" and "para" products are generally favored. masterorganicchemistry.com In the case of this compound, the directing effects of the amino and boronic acid groups would need to be considered.

Kinetic and Thermodynamic Investigations of Key Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating reaction mechanisms.

The rate of a chemical reaction is quantified by its rate constant (k), which can be determined experimentally by monitoring the concentration of reactants or products over time. The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. libretexts.org

The activation energy represents the minimum energy required for a reaction to occur and can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. scribd.com For reactions involving this compound, such as cycloadditions or addition reactions, determining the activation energy would provide insight into the reaction mechanism and the structure of the transition state. libretexts.orgscribd.com Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate activation barriers for proposed reaction pathways. nih.govrsc.org

Table 2: Conceptual Data for Kinetic Analysis of a Hypothetical Reaction

| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |

| 298 | 0.001 | -6.908 | 0.00336 |

| 308 | 0.0025 | -5.991 | 0.00325 |

| 318 | 0.006 | -5.116 | 0.00314 |

| 328 | 0.014 | -4.269 | 0.00305 |

This table represents hypothetical data to illustrate how reaction rate data can be used to determine activation energy.

Equilibrium Studies and Thermodynamic Parameters of Complex Formation

Many reactions involving boronic acids are reversible, such as the formation of boronic esters or complexes with diols and other nucleophiles. nih.gov Equilibrium studies provide valuable information about the stability of these complexes and the thermodynamic parameters of their formation. The thermodynamic equilibrium constant (Keq) is related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(Keq)

The standard enthalpy change (ΔH°) and standard entropy change (ΔS°) can be determined from the temperature dependence of the equilibrium constant using the van't Hoff equation:

ln(Keq) = -ΔH°/RT + ΔS°/R

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of (E)-(3-Aminostyryl)boronic acid, offering unambiguous evidence of its atomic connectivity and spatial arrangement.

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential for the complete and unequivocal assignment of all signals and for confirming the molecule's constitution. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the two vinylic protons, confirming their adjacency. It would also map out the coupling patterns within the two separate aromatic rings, distinguishing the protons on the aminophenyl ring from those on the borono-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.comemerypharma.com It allows for the definitive assignment of carbon signals for all protonated carbons in the molecule, such as the vinylic CH groups and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduyoutube.com This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the vinylic protons to carbons in both aromatic rings, unequivocally linking the styryl bridge to the two phenyl moieties. Correlations from the amino group protons (or the aromatic protons adjacent to the amino group) to nearby carbons would confirm the position of the amine substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. princeton.edu For this compound, a critical NOESY correlation would be observed between the two vinylic protons, which is characteristic of their cis relationship across the double bond, thus confirming the (E)-stereochemistry.

Table 1: Predicted 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Vinylic H ↔ Vinylic H Adjacent Aromatic Protons | Identifies J-coupled proton networks within the vinyl group and the two separate aromatic rings. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Each vinylic/aromatic H to its attached C | Assigns protonated carbon signals. emerypharma.com |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Vinylic H's to aromatic C's Aromatic H's to the C-B carbon | Confirms connectivity between the phenyl rings and the vinyl bridge. sdsu.edu |

| NOESY | ¹H ↔ ¹H (through space) | Between the two vinylic protons | Confirms (E)-stereochemistry of the double bond. princeton.edu |

¹¹B NMR spectroscopy is uniquely suited for probing the local environment of the boron atom. nsf.gov Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment. nsf.gov

For this compound, the boron atom is in a trigonal planar (sp² hybridized) state, which typically resonates in a specific region of the ¹¹B NMR spectrum. Arylboronic acids generally exhibit ¹¹B chemical shifts in the range of δ 27–33 ppm. sdsu.edu The precise chemical shift can be influenced by substituents on the aromatic ring and the solvent.

Furthermore, ¹¹B NMR is invaluable for studying the equilibrium and coordination chemistry of the boronic acid moiety. nih.gov

Boroxine (B1236090) Formation: In the solid state or in a non-aqueous solution, boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This conversion involves a change in the coordination environment of the boron atom, which results in a distinct upfield shift in the ¹¹B NMR spectrum to approximately 33 ppm. sdsu.edu

Coordination: The empty p-orbital on the sp² boron atom can accept a lone pair from a Lewis base (e.g., an amine, hydroxide (B78521), or diol), leading to the formation of a tetracoordinate (sp³ hybridized) boronate species. This change in hybridization and coordination number causes a significant upfield shift in the ¹¹B NMR spectrum to a region typically between δ 3–15 ppm. nih.gov This makes ¹¹B NMR an excellent technique for monitoring reactions at the boronic acid group, such as the formation of boronate esters.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms, which is inaccessible by solution-state NMR. This is particularly relevant for boronic acids, which often engage in extensive intermolecular hydrogen bonding and self-condensation in the solid state. rsc.org

Polymorph Characterization: Different crystalline polymorphs of this compound would have distinct molecular packing arrangements and intermolecular interactions. These differences would manifest as variations in the ¹³C and ¹⁵N chemical shifts in a high-resolution ssNMR spectrum, making it a powerful tool for identifying and characterizing different solid forms. nih.gov

Analysis of Self-Assembly: As seen with other boronic acid-containing molecules, ssNMR can be used to investigate self-assembly phenomena. rsc.org Specifically, 2D ¹¹B-¹¹B correlation experiments can directly probe the formation of boroxine rings in the solid state, providing definitive evidence of their structure and connectivity. rsc.org

Composite Materials: If this compound is incorporated into a polymer or other composite material, ssNMR can be used to study the interactions between the molecule and the matrix, providing insights into dispersion and local chemical environments. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like boronic acids. rsc.orgrsc.org

Molecular Weight Determination: In positive-ion mode ESI-MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion. High-resolution analysis of this ion allows for the determination of its mass with high accuracy (typically <5 ppm error), which can be used to confirm its elemental formula (C₈H₁₁BNO₂). Systematic analysis of arylboronic acids under ESI-MS conditions is crucial for understanding their gas-phase chemistry. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the precursor ion ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. nih.gov For this compound, key fragmentation pathways would likely include:

Neutral loss of water (H₂O) from the boronic acid group.

Cleavage of the carbon-boron bond.

Fragmentation across the vinylic bridge.

Table 2: Predicted High-Resolution ESI-MS Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₁BNO₂ + H]⁺ | 164.0928 | Protonated molecule |

| [M+H - H₂O]⁺ | [C₈H₉BNO + H]⁺ | 146.0823 | Loss of one water molecule |

| [M+H - 2H₂O]⁺ | [C₈H₇BN + H]⁺ | 128.0717 | Loss of two water molecules (boroxine-like fragment) |

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, boronic acids are polar and have low volatility, often making them unsuitable for direct GC analysis.

Derivatization: To make this compound amenable to GC-MS analysis, a derivatization step is typically required to mask the polar boronic acid group and increase volatility. nih.gov A common approach is the esterification with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol, to form a more volatile and stable boronate ester. chromatographyonline.comrestek.com

Purity and By-Product Analysis: Once derivatized, GC-MS can be employed as an effective method for purity assessment. The high separation efficiency of gas chromatography can resolve the derivatized target compound from various potential impurities, such as unreacted starting materials, reagents from the synthesis (e.g., palladium catalysts from a Suzuki coupling), or side-products. The mass spectrometer detector then provides mass spectra for each separated component, allowing for their identification and characterization. researchgate.net

Compound Index

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of materials, providing definitive information about the spatial arrangement of atoms within a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination of Derivatives and Co-Crystals

Single-crystal X-ray diffraction (SC-XRD) offers unparalleled precision in determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. While obtaining a single crystal of this compound itself can be challenging, the SC-XRD analysis of its derivatives and co-crystals is instrumental. For instance, the formation of co-crystals with other molecules can facilitate the growth of high-quality crystals suitable for SC-XRD. This analysis is critical for confirming the absolute configuration of chiral derivatives and for understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular assembly in the solid state.

Powder X-ray Diffraction for Crystalline Phase Identification and Material Characterization

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to identify the crystalline phases of a bulk sample. The resulting diffraction pattern is a unique fingerprint of a specific crystalline solid. For this compound, PXRD is employed to confirm the crystallinity of a synthesized batch, to identify different polymorphic forms, and to assess the sample's phase purity. The technique is also invaluable for monitoring solid-state transformations, such as those induced by changes in temperature or humidity.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a detailed fingerprint of the functional groups present.

Attenuated Total Reflectance (ATR-IR) and Transmission IR Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly utilizing the Attenuated Total Reflectance (ATR) sampling technique, is a powerful tool for identifying the functional groups within this compound. The IR spectrum displays absorption bands corresponding to the characteristic vibrational frequencies of its constituent bonds.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (from B(OH)₂) | Stretching | 3200-3600 (broad) |

| N-H (from NH₂) | Stretching | 3300-3500 (two bands) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (vinylic) | Stretching | 3010-3095 |

| C=C (vinylic) | Stretching | 1620-1650 |

| C=C (aromatic) | Stretching | 1450-1600 |

| B-O | Stretching | 1330-1380 |

| C-N | Stretching | 1250-1350 |

| C-B | Stretching | 1020-1150 |

The presence of a broad O-H stretching band is indicative of the boronic acid moiety and its involvement in hydrogen bonding. The characteristic N-H stretches confirm the primary amine group, while absorptions in the 1600 cm⁻¹ region are consistent with the carbon-carbon double bonds of the styryl system.

Raman Spectroscopy for Complementary Vibrational Mode Information

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For this compound, the C=C stretching of the vinyl group and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule's framework.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of this compound, which arise from its extended conjugated π-system.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions, primarily π → π* transitions, within the conjugated system. The wavelength of maximum absorption (λmax) is sensitive to the solvent environment and pH, as these can influence the electronic structure of the molecule.

Fluorescence spectroscopy provides insights into the emissive properties of the compound. Upon excitation with light of an appropriate wavelength, this compound can relax to its ground state by emitting a photon. The resulting fluorescence spectrum, quantum yield, and lifetime are key parameters that define its behavior as a fluorophore. The sensitivity of its fluorescence to the binding of analytes, such as saccharides, to the boronic acid group makes it a promising candidate for the development of fluorescent sensors.

Electronic Absorption Profile Analysis

The electronic absorption profile of styryl-boronic acid derivatives is characterized by UV-Vis spectroscopy, which provides information about the electronic transitions within the molecule. The absorption spectrum is significantly influenced by the molecular structure, particularly the substitution pattern on the aromatic rings, and the surrounding environment, such as solvent and pH.

In this compound, the amino group (-NH₂) acts as an electron-donating group (EDG) and the boronic acid group [-B(OH)₂] acts as an electron-withdrawing group (EWG). This "push-pull" system facilitates an intramolecular charge transfer (ICT) upon excitation. The absorption spectrum typically shows a strong band corresponding to the π → π* transition of the conjugated stilbene (B7821643) system.

The solvent environment can affect the position of the absorption maxima (λmax), although this effect is often less pronounced for absorption than for emission. nih.gov However, the pH of the solution has a marked effect. At neutral or acidic pH, the boronic acid exists in its neutral, trigonal planar sp² hybridized state, which effectively conjugates with the aromatic system. At higher pH, it converts to the anionic, tetrahedral sp³ hybridized boronate form [-B(OH)₃]⁻. This change in hybridization disrupts the conjugation and the electron-accepting ability of the boron atom, which can lead to shifts in the absorption spectrum. researchgate.net For example, a study on a similar compound, 4'-(dimethylamino)stilbene-4-boronic acid (DSTBA), showed that the change from the neutral to the anionic form of the boronic acid group perturbs the electronic properties of the molecule. researchgate.net

Table 1: Factors Influencing Electronic Absorption of Aminostyryl Boronic Acids

| Parameter | Effect on Absorption Spectrum | Rationale |

|---|---|---|

| Solvent Polarity | Minor shifts in λmax. | The ground state is less affected by solvent polarity compared to the excited state. nih.gov |

| pH (High) | Can induce a spectral shift. | Conversion of the sp² hybridized boronic acid to the sp³ hybridized anionic boronate form alters the electronic conjugation of the system. researchgate.net |

Fluorescence Emission and Excitation Spectra for Understanding Electronic Transitions and Sensing Mechanisms

Fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of this compound. The compound's "push-pull" electronic structure often results in significant fluorescence with properties that are highly sensitive to the local environment, making it a candidate for chemical sensors. rsc.orgresearchgate.net

The emission spectrum is typically characterized by a large Stokes shift (the difference between the absorption and emission maxima), which is indicative of a significant change in geometry and electronic distribution in the excited state. This is attributed to the formation of a photoinduced intramolecular charge transfer (ICT) state. nih.govresearchgate.net

Solvent polarity has a profound impact on the fluorescence emission. In nonpolar solvents, the emission spectrum may show a structured band at shorter wavelengths. As solvent polarity increases, the emission band shifts to longer wavelengths (a bathochromic shift) and often becomes broad and structureless. nih.gov This is because polar solvents stabilize the highly polar ICT excited state more than the less polar ground state. For instance, a study of the closely related DSTBA showed a large bathochromic shift of 85 nm in the emission spectrum when moving from cyclohexane (B81311) to a water/methanol mixture. researchgate.net

The pH of the medium also strongly modulates the fluorescence. When the boronic acid group is converted to its anionic tetrahedral form [-B(OH)₃]⁻ at high pH, its electron-withdrawing character is lost. This disrupts the ICT process, leading to a significant blue shift (hypsochromic shift) in the emission and often an increase in fluorescence intensity. researchgate.net This pH-dependent fluorescence response is the basis for the use of boronic acid-containing fluorophores in saccharide sensing, as the binding of a diol (like a sugar) also results in the formation of a tetrahedral boronate ester. nih.govresearchgate.netrsc.org

Table 2: Environmental Effects on the Fluorescence of Aminostyryl Boronic Acid Analogs

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| Increasing Solvent Polarity | Large bathochromic shift (red-shift) in emission | Stabilization of the intramolecular charge transfer (ICT) excited state. | researchgate.net |

| High pH | Hypsochromic shift (blue-shift) and increased intensity in emission | Loss of electron-withdrawing character upon formation of the anionic sp³ boronate, disrupting the ICT state. | researchgate.net |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomerically Pure Derivatives

This compound itself is an achiral molecule and therefore does not exhibit a signal in circular dichroism (CD) spectroscopy. However, chiroptical methods are invaluable for the stereochemical analysis of its chiral derivatives. Chiral derivatives can be synthesized, or the molecule can be used in multicomponent assemblies that generate chirality. utexas.eduutexas.edu

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for:

Determining Enantiomeric Purity (ee): For a sample containing a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. nsf.gov

Assigning Absolute Configuration: By comparing the experimental CD spectrum with theoretically calculated spectra or with the spectra of known compounds, the absolute configuration of a chiral center can often be determined.

Studying Molecular Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, providing insights into conformational changes upon binding to other molecules or changes in the environment.

Recent studies have shown that boronic acids can be incorporated into chiral structures where the boron atom itself becomes a stereogenic center. For example, boronic acid-derived salicylidenehydrazone (BASHY) complexes have been resolved into their enantiomers, which show perfect mirror-image CD spectra. acs.orgx-mol.com In other systems, achiral boronic acids like 2-formylphenylboronic acid can react with chiral amines and chiral diols (like BINOL) to form diastereomeric complexes that give distinct and quantifiable CD signals, allowing for the determination of the amine's enantiomeric excess. utexas.eduutexas.edunsf.gov This demonstrates that derivatives or complexes of this compound could be analyzed effectively using CD spectroscopy.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its polymers. mdpi.comgamry.com CV provides information on the oxidation and reduction potentials of a molecule, the stability of the redox species, and the kinetics of electron transfer reactions.

The monomer can be electropolymerized onto an electrode surface to form poly(3-aminophenylboronic acid) (PABA). The CV technique is used both to carry out the polymerization and to characterize the resulting polymer film. rsc.org The polymerization is typically observed as an increasing current response over successive potential cycles, indicating the deposition of a conductive polymer film on the electrode.

The cyclic voltammogram of aminophenylboronic acid derivatives typically shows an irreversible oxidation peak corresponding to the oxidation of the amino group. researchgate.netresearchgate.net This process can lead to the formation of radical cations that subsequently couple to form the polymer. The potential at which this oxidation occurs is a measure of how easily the molecule gives up an electron. The resulting polymer film is also electroactive and can be used as a platform for electrochemical sensors, for instance, for the detection of saccharides or fluoride (B91410) ions. rsc.orgresearchgate.net

Table 3: Representative Electrochemical Data for Aminophenylboronic Acid (APBA) Derivatives

| System | Method | Key Finding | Application | Reference |

|---|---|---|---|---|

| p-Aminophenylboronic acid | Cyclic Voltammetry | Shows an irreversible oxidation peak. | Used for indirect amperometric detection of chloramine-T. | researchgate.net |

| 3-Aminophenylboronic acid | Electropolymerization via CV | Forms a PABA coating on single-walled carbon nanotubes. | Chemiresistive sensor for D-fructose and D-glucose. | rsc.org |

Advanced Chromatographic Techniques (e.g., HPLC, GPC) for Purity, Separation, and Oligomer/Polymer Analysis

Advanced chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound and its polymeric forms.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the monomer. Due to the polar nature of the amino and boronic acid groups, reversed-phase HPLC (RP-HPLC) is commonly employed. who.intnih.gov However, the analysis of boronic acids can be challenging. The boronic acid group can interact with the silica (B1680970) support of the column and may be unstable in certain mobile phases. nih.gov Method development often requires careful selection of the column (e.g., ODS-Hypersil), mobile phase composition (e.g., acetonitrile/water gradients), and additives (e.g., trifluoroacetic acid, TFA) to achieve good peak shape and resolution. nih.govsielc.comsielc.com For quantitative analysis, detection is typically performed using a UV detector set to a wavelength corresponding to the absorption maximum of the compound.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the standard technique for analyzing polymers derived from this compound, such as PABA. polyanalytik.comlcms.cz GPC separates molecules based on their hydrodynamic size in solution. This technique is crucial for determining key properties of the polymer, including:

Molecular Weight Averages (Mn, Mw)

Molecular Weight Distribution and Polydispersity Index (PDI = Mw/Mn)

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylacetamide (DMAc), and passing it through a column packed with porous gel. nih.govlcms.cz Larger molecules elute first, while smaller molecules elute later. The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene or pullulan) to construct a calibration curve from which the molecular weight of the sample can be determined. nih.gov A refractive index (RI) or UV detector is typically used for detection.

Computational Chemistry and Theoretical Investigations of E 3 Aminostyryl Boronic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to characterizing the intrinsic properties of (E)-(3-Aminostyryl)boronic acid, defining its stability, reactivity, and spectroscopic characteristics. These calculations are primarily performed using Density Functional Theory (DFT) and high-accuracy ab initio methods.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) stands as a cornerstone for computational studies on boronic acid derivatives due to its favorable balance of accuracy and computational cost. It is extensively used to determine ground state properties, such as optimized molecular geometry (bond lengths and angles), and to analyze molecular orbitals.

For a molecule like this compound, DFT calculations would reveal the planarity of the styryl group and the trigonal planar geometry around the sp²-hybridized boron atom. A theoretical study on the closely related 3-aminophenylboronic acid using the 6-31G(d,p) basis set provides a reference for the types of results that would be obtained. lodz.pl

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For many boronic acid derivatives, the HOMO is typically distributed over the aromatic ring, while the LUMO is centered on the vacant p-orbital of the boron atom. The analysis of electronic transitions often shows that the primary transition (S₀→S₁) involves the transfer of electron density from the HOMO to the LUMO. lodz.pl

Table 1: Illustrative Frontier Orbital Data for Arylboronic Acids This table presents typical data generated from DFT calculations for arylboronic acids, exemplified by findings for related compounds.

| Property | Typical Calculated Value (eV) | Description |

| E(HOMO) | -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| E(LUMO) | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO; an indicator of chemical stability and reactivity. |

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions